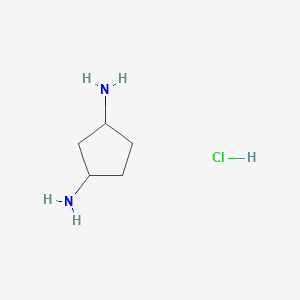

Cyclopentane-1,3-diamine hydrochloride

Description

Structure

2D Structure

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

cyclopentane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H |

InChI Key |

RDJICNCJAMXHMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N)N.Cl |

Origin of Product |

United States |

Significance of Diamine Scaffolds in Organic Chemistry and Materials Science

Diamine scaffolds, which are organic molecules containing two amine groups, are fundamental components in both organic chemistry and materials science. wikipedia.org In organic synthesis, they are considered privileged structural elements and versatile building blocks for creating a wide array of natural products, pharmaceuticals, and other biologically active compounds. researchgate.netresearchgate.netresearchgate.net The nitrogen atoms of the amine groups can act as nucleophiles, bases, or ligands for metal catalysts, enabling a diverse range of chemical transformations. digitellinc.com While 1,2-diamines have been studied extensively, 1,3-diamines are also significant motifs in natural products and serve as crucial building blocks in synthetic organic chemistry. researchgate.netacs.org

In materials science, diamines are essential monomers for the production of polymers such as polyamides (like Nylon), polyimides, and polyureas. wikipedia.orgnih.gov The reaction of the two amine groups with difunctional compounds, like dicarboxylic acids, allows for the formation of long polymer chains. wikipedia.org The properties of the resulting polymer—such as its rigidity, thermal stability, and solubility—are directly influenced by the structure of the diamine monomer. The use of bio-based diamines is also a key area of research for developing sustainable plastics. nih.gov Functional scaffolds in tissue engineering also rely on specific chemical compositions to support cell growth and regeneration, a field where amine-functionalized materials can play a role. nih.govyoutube.com

Historical Context of Cyclopentane Derivatives in Synthetic Endeavors

The synthesis of five-membered rings, or cyclopentanes, has presented a unique and persistent challenge in organic chemistry. baranlab.orgscribd.com Unlike six-membered rings, for which powerful and general reactions like the Diels-Alder and Robinson Annulation exist, there are fewer universally applicable methods for constructing cyclopentane (B165970) cores. baranlab.orgscribd.com This has made the synthesis of functionalized cyclopentane derivatives a significant focus of methodological development. oregonstate.edu

Historically, synthetic strategies have included various approaches such as intramolecular cyclizations, ring expansions, and cycloaddition reactions. baranlab.orgorganic-chemistry.org Many traditional ionic reactions, including aldol (B89426) condensations and enolate alkylations, have been adapted for cyclopentane synthesis. baranlab.org The inherent difficulty is partly due to entropic factors and the potential for angle and torsional strain in transition states. scribd.comlibretexts.org Over the years, numerous specific methods have been developed, from metal-mediated reactions to radical cyclizations, to create these valuable carbocycles, which are present in many complex natural products. baranlab.orgoregonstate.edu The development of novel routes, such as a bio-based synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, represents a modern advancement in this ongoing effort. rsc.orgresearchgate.net

Overview of Cyclopentane 1,3 Diamine Hydrochloride As a Research Focus

Cyclopentane-1,3-diamine hydrochloride is the salt form of cyclopentane-1,3-diamine, making it a more stable and easily handled solid for laboratory use. chemscene.comnih.gov Its primary role in contemporary research is as a chemical building block. chemscene.com The presence of two amine groups on the five-membered ring provides two reactive sites for further chemical modification. Researchers utilize this compound as a starting material or intermediate in the synthesis of more elaborate molecules, including novel monomers for poly-condensation reactions. rsc.org For instance, diastereomerically pure cis- and trans-isomers of the free diamine have been used to synthesize new bifunctional diol monomers, which were then successfully applied in the synthesis of polyurethanes. rsc.org

Below is a data table summarizing the basic chemical properties of the parent compound and its dihydrochloride (B599025) salt.

| Property | Value (Cyclopentane-1,3-diamine) | Value (Cyclopentane-1,3-diamine dihydrochloride) |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 100.16 g/mol nih.gov | 173.08 g/mol chemscene.comnih.gov |

| Topological Polar Surface Area | 52.04 Ų chemscene.com | 52.04 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com | 2 chemscene.com |

Note: Data corresponds to the general structure and may vary slightly between stereoisomers. The dihydrochloride form indicates two molecules of hydrochloric acid have formed salts with the two amine groups.

Stereoisomerism and Conformational Considerations in Research Design

Established Synthetic Routes to Cyclopentane-1,3-diamine and its Salts

Conventional methods for synthesizing Cyclopentane-1,3-diamine rely on well-established organic reactions that functionalize a pre-existing cyclopentane ring or construct the ring from acyclic precursors.

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of Cyclopentane-1,3-diamine synthesis, this strategy typically starts with cyclopentane-1,3-dione. The process involves the reaction of the dione (B5365651) with an amine source, followed by reduction of the resulting imine intermediate.

A common and effective variation of this strategy is a two-step process involving oximation followed by hydrogenation. Cyclopentane-1,3-dione is first reacted with hydroxylamine (B1172632) to form cyclopentane-1,3-dioxime. This intermediate is then subjected to catalytic hydrogenation to yield the final diamine. This oximation-hydrogenation pathway is analogous to methods used for producing similar cyclic diamines, such as 1,3-cyclohexanediamine (B1580663) from its corresponding dione. mdpi.com

The final step in this sequence is the hydrogenation of the dioxime. Various catalysts can be employed for this reduction, with rhodium on carbon (Rh/C) being a notable example that provides the desired diamine under mild conditions. rsc.orgrsc.org

Table 1: Reductive Amination Pathway via Oximation

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | Cyclopentane-1,3-dione | Hydroxylamine (e.g., NH₂OH·HCl, NaOH) | Cyclopentane-1,3-dioxime |

This interactive table summarizes the key steps in the oximation-hydrogenation route.

Another established approach involves the construction of the cyclopentane ring from acyclic precursors that are already functionalized with nitrogen-containing groups or their progenitors. Ring-closing metathesis (RCM) is a powerful tool for this purpose. For instance, a diene precursor derived from carbohydrates can be cyclized using a Grubbs catalyst to form a cyclopentene (B43876) ring. nih.gov Subsequent functionalization of the double bond and manipulation of existing functional groups can lead to the desired 1,3-diamine structure.

An aza-Michael addition to a cyclopentene carboxylate intermediate is a key step to introduce one of the amine functionalities stereoselectively. nih.gov While often used for synthesizing amino acids, this strategy can be adapted for diamine synthesis by choosing appropriate precursors with two nitrogen-containing functionalities.

Deoxyamination strategies involve the conversion of hydroxyl groups into amino groups. This pathway typically begins with a readily available precursor like cyclopentane-1,3-diol. The diol can be synthesized from bio-based intermediates such as 4-hydroxycyclopent-2-enone. researchgate.net

The conversion of the diol to the diamine can be accomplished through a multi-step sequence. A common method involves activating the hydroxyl groups by converting them into good leaving groups (e.g., tosylates or mesylates). These activated intermediates can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction. A notable example of this strategy in a related system is the synthesis of trans-cyclopentane-1,2-diamine from the corresponding diol, which proceeds through a diazide intermediate to avoid the risk of explosion, especially on a larger scale. researchgate.net

Green Chemistry Approaches for Sustainable Synthesis

In response to the growing demand for sustainable chemical processes, green chemistry principles have been applied to the synthesis of Cyclopentane-1,3-diamine. These methods focus on using renewable feedstocks and environmentally benign reaction conditions.

A significant advancement in the sustainable synthesis of this compound involves the use of hemicellulose, a major component of biomass. rsc.org Hemicellulose can be processed to yield furfural (B47365), a key bio-based platform chemical. wikipedia.orgnih.gov Furfural, in turn, serves as the starting point for a multi-step synthesis that builds the cyclopentane ring and introduces the required functionalities. rsc.orgrsc.org This approach provides a direct link from renewable plant-based materials to a valuable chemical intermediate, bypassing the reliance on fossil fuels.

The conversion pathway begins with the reduction of furfural to furfuryl alcohol. This alcohol is the crucial precursor for constructing the five-membered carbocyclic ring. rsc.orgmaastrichtuniversity.nl

The cornerstone of the bio-based synthesis of the cyclopentane ring from furfuryl alcohol is the Piancatelli rearrangement. rsc.orgrsc.org This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov In this specific pathway, furfuryl alcohol undergoes the Piancatelli rearrangement to yield 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.net

This rearrangement is a highly efficient method for forming the cyclopentane core from a readily available bio-based starting material. The resulting 4-HCP is a versatile intermediate that can be further transformed. A key subsequent step is the isomerization of 4-HCP to the more stable cyclopentane-1,3-dione (CPDO), a reaction that can be effectively catalyzed by a Ru Shvo catalyst. rsc.orgrsc.org From CPDO, the synthesis proceeds via the reductive amination strategy (oximation and hydrogenation) as described previously to afford Cyclopentane-1,3-diamine. rsc.orgrsc.org

Table 2: Bio-based Synthesis of Cyclopentane-1,3-diamine Precursor

| Step | Starting Material | Key Reaction | Product |

|---|---|---|---|

| 1 | Furfural (from Hemicellulose) | Reduction | Furfuryl alcohol |

| 2 | Furfuryl alcohol | Piancatelli Rearrangement | 4-hydroxycyclopent-2-enone |

This interactive table outlines the initial stages of the green synthesis route from biomass-derived furfural.

Isomerization of 4-Hydroxycyclopent-2-enone to Cyclopentane-1,3-dione via Catalysis

A pivotal step in the synthesis of Cyclopentane-1,3-diamine is the isomerization of 4-hydroxycyclopent-2-enone to the more stable Cyclopentane-1,3-dione. This transformation is critical as Cyclopentane-1,3-dione serves as the direct precursor for the subsequent amination step. Research has shown that this isomerization can be effectively catalyzed, with certain catalysts demonstrating high efficiency and yield.

| Catalyst | Reaction Conditions | Yield of Cyclopentane-1,3-dione | Reference |

|---|---|---|---|

| Ru Shvo Catalyst | Mild conditions | Highly improved | nih.gov |

| Rh-phosphine complex | - | Effective | Current time information in Asia/Manila.rsc.org |

Oxime Hydrogenation Protocols for Amine Formation

Following the formation of Cyclopentane-1,3-dione, the introduction of amine functionalities is achieved through a two-step process: oximation followed by hydrogenation. The dione is first converted to Cyclopentane-1,3-dioxime by reaction with hydroxylamine. This intermediate is then subjected to catalytic hydrogenation to yield the desired Cyclopentane-1,3-diamine.

The choice of catalyst for the hydrogenation of the dioxime is critical for achieving high yield and selectivity. Several heterogeneous catalysts have been investigated for this transformation. A mild oxime hydrogenation using a Rhodium on carbon (Rh/C) catalyst has been shown to be an effective method to produce Cyclopentane-1,3-diamine. nih.gov Other commonly employed catalysts for oxime hydrogenation include Raney Nickel, as well as platinum and palladium-based catalysts. acsgcipr.orgmdpi.com

The selectivity of the hydrogenation is a key consideration, as side reactions can lead to the formation of byproducts. For instance, in some cases, deoximation can occur, leading back to the ketone, or over-reduction can take place. mdpi.com The choice of catalyst and reaction conditions plays a significant role in minimizing these side reactions and maximizing the yield of the primary diamine. For example, nickel catalysts are often noted for their high selectivity towards primary amines, albeit sometimes at the cost of lower activity compared to noble metal catalysts. researchgate.net

| Catalyst | Substrate | Key Findings | Reference |

|---|---|---|---|

| Rh/C | Cyclopentane-1,3-dioxime | Affords the desired Cyclopentane-1,3-diamine under mild conditions. | nih.gov |

| Raney Ni | 1,3-Cyclohexanedione (B196179) dioxime | Effective for hydrogenation to the corresponding diamine. | mdpi.com |

| Pt/Al2O3 | Menthone oxime | Yields up to 90% of the corresponding amine. | mdpi.com |

| Pd/C | 2-Indanone (B58226) oxime | Yields 94% of the corresponding amine in the presence of acid. | mdpi.com |

Solvent Selection and Environmental Impact in Synthesis

Green chemistry metrics, such as the Environmental (E)-Factor and Process Mass Intensity (PMI), are increasingly used to evaluate the environmental performance of chemical processes. scribd.com The E-Factor, for instance, quantifies the amount of waste generated per unit of product, with a lower value indicating a more environmentally friendly process. scribd.com Solvents often constitute a major contributor to the E-Factor in pharmaceutical and fine chemical synthesis.

For amination reactions, solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used but are now considered less desirable due to their environmental and health hazards. rsc.org Research into greener alternatives has identified solvents like ethyl acetate (B1210297) as a more sustainable option for reductive amination processes. rsc.org The CHEM21 solvent selection guide provides a comprehensive tool for ranking solvents based on safety, health, and environmental criteria, aiding in the selection of more benign reaction media. acsgcipr.org For the hydrogenation of diones, alcoholic solvents are often employed, and their selection can influence both the reaction rate and selectivity. Current time information in Asia/Manila. The move towards more sustainable, bio-based solvents is a key area of ongoing research to reduce the environmental impact of amine synthesis.

| Solvent | Classification (CHEM21 Guide) | Key Environmental/Safety Considerations | Reference |

|---|---|---|---|

| Water | Recommended | Benign, but can be problematic for water-sensitive reactions. | rsc.org |

| Ethanol | Recommended | Bio-based, low toxicity. | rsc.org |

| Ethyl acetate | Recommended | Good alternative to chlorinated solvents. | rsc.org |

| Dichloromethane (DCM) | Problematic | Suspected carcinogen, environmental concerns. | rsc.org |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity. | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency and cost-effectiveness of Cyclopentane-1,3-diamine hydrochloride synthesis, careful optimization of reaction conditions is paramount. This includes precise control over pH, stoichiometric ratios of reactants, reaction temperature, and catalyst parameters.

pH Control and Stoichiometric Ratio Analysis

The formation of the Cyclopentane-1,3-dioxime intermediate is highly dependent on the pH of the reaction medium. Oximation reactions are typically reversible, and controlling the pH is crucial to drive the equilibrium towards the product. For the oximation of 1,3-cyclohexanedione, a related compound, it has been demonstrated that a high yield of the dioxime can be achieved under nearly neutral conditions by carefully adjusting the ratio of hydroxylamine hydrochloride to the dione. mdpi.com An excess of the hydroxylamine salt is often necessary to ensure an efficient oximation reaction. mdpi.com

Temperature Effects on Reaction Kinetics and Selectivity

Temperature is a key parameter that influences both the rate and selectivity of the hydrogenation of the dioxime intermediate. Generally, an increase in temperature leads to a faster reaction rate. However, elevated temperatures can also promote undesirable side reactions, thereby reducing the selectivity towards the desired primary diamine. Current time information in Asia/Manila.

In the hydrogenation of hexanal (B45976) oxime, for example, it was observed that higher temperatures favored the desired reaction path, leading to increased selectivity. rsc.org Conversely, in the hydrogenation of cyclic 1,3-diones to their corresponding diols, higher temperatures resulted in a significant decrease in the yield of the desired product. Current time information in Asia/Manila. Therefore, an optimal temperature must be determined that balances a reasonable reaction rate with high selectivity. For the hydrogenation of 1,3-cyclohexanedione dioxime, a reaction temperature of 50 °C was found to be optimal, leading to a 90% yield of the corresponding diamine. mdpi.com

| Reaction | Catalyst | Temperature (°C) | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Hydrogenation of Cyclopentane-1,3-dione | Ru/C | 80-160 | Increasing temperature decreases yield. | Current time information in Asia/Manila. |

| Hydrogenation of 1,3-Cyclohexanedione dioxime | Raney Ni | 50 | Optimal temperature for high yield (90%). | mdpi.com |

| Hydrogenation of Hexanal oxime | Ru(acac)3/triphos | 140-220 | Higher temperatures favor selectivity. | rsc.org |

Catalyst Selection and Loading Optimization

The choice of catalyst and its loading are critical factors that significantly impact the efficiency and selectivity of the hydrogenation of Cyclopentane-1,3-dioxime. As previously mentioned, catalysts such as Rh/C, Raney Ni, Pt/C, and Pd/C are commonly employed for oxime hydrogenation. nih.govmdpi.com The selection of the optimal catalyst depends on the specific substrate and desired outcome. For instance, in the hydrogenation of 2-indanone oxime, Pd/C showed high activity in producing the amine, while Pt/C favored the formation of the hydroxylamine intermediate. mdpi.com

The catalyst loading, or the amount of catalyst relative to the substrate, is another key parameter to optimize. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to undesired side reactions. interesjournals.org In the hydrogenation of nitrobenzene, it was demonstrated that increasing the catalyst loading of Pd/C resulted in a faster reaction rate. helgroup.com For the hydrogenation of 1,3-cyclohexanedione dioxime with Raney Ni, increasing the catalyst amount from 0.06 g to 0.3 g led to a significant increase in the yield of the corresponding diamine from 60.0% to 87.4%. mdpi.com However, a further increase in catalyst loading may not always translate to a proportional increase in yield and can lead to diminishing returns. Therefore, finding the optimal catalyst loading is crucial for maximizing yield while minimizing costs.

| Substrate | Catalyst | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.06 g | 60.0% | mdpi.com |

| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.1 g | 75.2% | mdpi.com |

| 1,3-Cyclohexanedione dioxime | Raney Ni | 0.3 g | 87.4% | mdpi.com |

| Cyclopentane-1,3-dione | Ru/C | 2.0 wt % | Lower reaction rate and selectivity | nih.govCurrent time information in Asia/Manila. |

| Cyclopentane-1,3-dione | Ru/C | 10.2 wt % | Higher reaction rate and selectivity | nih.govCurrent time information in Asia/Manila. |

Synthesis of Structural Analogues and Functionalized Derivatives

The functionalization of the cyclopentane-1,3-diamine core is pivotal for tailoring its properties for specific applications. Methodologies range from simple N-substitution to the incorporation of the diamine moiety into complex bifunctional monomers.

Preparation of N-Substituted Cyclopentane-1,3-diamine Derivatives

The modification of the amino groups on the cyclopentane core is a primary strategy for creating functionalized derivatives. The synthesis of orthogonally protected diaminocyclopentenones, for instance, allows for the selective modification of the amine groups, providing a flexible platform for further applications. nih.gov This approach enables the introduction of different substituents onto each nitrogen atom, a crucial step for developing complex molecules. A common method for creating N-substituted derivatives involves masking the primary amino groups as tertiary diallylamines. For the related trans-cyclopentane-1,2-diamine, an improved chemoenzymatic protocol utilizes the synthesis and subsequent enzymatic resolution of its racemic precursor, trans-N,N-diallylcyclopentane-1,2-diamine. researchgate.net This highlights a viable pathway for producing N-substituted cyclopentanediamines that can be further modified after deallylation. General methods such as reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides, can be employed to yield a wide array of N-substituted products with tailored electronic and steric properties.

Synthetic Routes to Bifunctional Monomers Incorporating the Cyclopentane-1,3-diamine Moiety

A significant application of cyclopentane-1,3-diamine (CPDA) is its use as a central building block for novel bifunctional monomers, particularly for poly-condensation reactions. A sustainable ("green") route for the synthesis of CPDA from hemicellulosic feedstock has been established. researchgate.netrsc.orgmaastrichtuniversity.nl This multi-step synthesis involves:

The Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgmaastrichtuniversity.nl

Isomerization of 4-HCP to cyclopentane-1,3-dione (CPDO). rsc.orgmaastrichtuniversity.nl

Conversion of CPDO to cyclopentane-1,3-dioxime (CPDX). rsc.orgmaastrichtuniversity.nl

A mild oxime hydrogenation of CPDX to yield the final CPDA. rsc.orgmaastrichtuniversity.nl

Once synthesized, diastereomerically pure cis- and trans-isomers of CPDA can be reacted with other bio-based molecules to create bifunctional monomers. For example, reactions with bio-based lactones like γ-valerolactone (GVL) or with 5-(hydroxymethyl)furfural (HMF) have been used to synthesize novel bifunctional diol monomers that contain internal amide and imine groups, respectively. rsc.orgmaastrichtuniversity.nl These monomers have been successfully applied in the synthesis of advanced polymers like polyurethanes. rsc.orgmaastrichtuniversity.nl

| CPDA Isomer | Reactant | Resulting Monomer Type | Internal Functional Group | Polymer Application |

|---|---|---|---|---|

| cis/trans | γ-valerolactone (GVL) | Bifunctional Diol | Amide | Polyurethanes rsc.orgmaastrichtuniversity.nl |

| cis/trans | 5-(hydroxymethyl)furfural (HMF) | Bifunctional Diol | Imine | Polyurethanes rsc.orgmaastrichtuniversity.nl |

Derivatization for Specific Research Applications (e.g., ligands)

The derivatization of diamines is a cornerstone for the development of specialized ligands, particularly for metal-catalyzed asymmetric reactions. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives are well-known examples used as chiral ligands. orgsyn.org These complexes are effective in asymmetric hydrogen transfer reactions and enantioconvergent cross-coupling reactions. orgsyn.org By analogy, N,N'-dialkylation of cyclopentane-1,3-diamine is a direct strategy to produce analogous chiral ligands. The steric profile and conformational rigidity imparted by the cyclopentane backbone make its derivatives attractive candidates for creating highly selective catalysts. The synthesis of such ligands would typically involve the reaction of the diamine with an appropriate alkyl halide or a reductive amination process, allowing for precise control over the steric and electronic environment of the resulting metal complex.

Comparative Analysis of Synthetic Pathways with Related Diamine Systems

Understanding the synthesis of cyclopentane-1,3-diamine is enhanced by comparing its preparative routes with those of other structurally related cyclic diamines, such as cyclobutane-1,3-diamine (B1322089) and cyclohexanediamine (B8721093).

Analogies to Cyclobutane-1,3-diamine Synthesis

The synthesis of cyclobutane-derived diamines, including cis- and trans-1,3-diaminocyclobutane, often relies on constructing the four-membered ring from acyclic precursors. acs.orgacs.orgnih.govenamine.net A prominent strategy involves the use of classical malonate alkylation chemistry to build the cyclobutane (B1203170) ring. acs.orgacs.orgnih.govenamine.net Following the ring formation, the amino functionalities are introduced through orthogonal retrosynthetic transformations. acs.org These can include methods like the Curtius rearrangement of acyl azides derived from carboxylic acids or the reductive amination of corresponding ketoacids. acs.org This "ring-construction" approach is fundamentally different from the bio-based synthesis of cyclopentane-1,3-diamine, which starts with a pre-formed five-membered ring precursor (furfuryl alcohol) that is subsequently rearranged and functionalized. rsc.org

Comparisons with Cyclohexanediamine Synthesis Routes

Multiple synthetic pathways have been designed for 1,3-cyclohexanediamine (1,3-CHDA), a six-membered ring analogue. researchgate.netmdpi.com These routes provide a stark contrast to the synthesis of cyclopentane-1,3-diamine, particularly in their choice of starting materials, which are often derived from benzene (B151609) chemistry.

Key synthetic pathways for 1,3-CHDA include:

Hydrogenation of m-phenylenediamine (B132917) : This method involves the direct reduction of the aromatic ring of a commercially available precursor. mdpi.com

Reductive Amination of Resorcinol (B1680541) : A one-pot reaction where resorcinol is reacted with ammonia and molecular hydrogen. researchgate.netmdpi.com

Oximation-Hydrogenation of 1,3-Cyclohexanedione (1,3-CHD) : This is a highly efficient, two-step process. 1,3-CHD, which can be obtained by hydrogenating resorcinol, is first converted to its oxime with hydroxylamine. researchgate.netmdpi.com The resulting oxime intermediate is then hydrogenated over a catalyst like Raney Ni to produce 1,3-CHDA with high yield. researchgate.netmdpi.com

The reliance on aromatic precursors like resorcinol and m-phenylenediamine in cyclohexanediamine synthesis contrasts with the bio-based route for cyclopentane-1,3-diamine, which utilizes furan-based feedstock from hemicellulose. rsc.orgmdpi.com While both syntheses can employ an oximation-hydrogenation sequence starting from a cyclic dione, the origin of the dione itself (petrochemical vs. biomass) represents a major strategic difference.

| Diamine | Key Synthetic Strategy | Common Starting Material(s) | Reference |

|---|---|---|---|

| Cyclopentane-1,3-diamine | Rearrangement and functionalization of a bio-based precursor | Furfuryl alcohol | rsc.orgmaastrichtuniversity.nl |

| Cyclobutane-1,3-diamine | Ring construction via malonate alkylation, followed by functional group interconversion | Malonates, ketoacids | acs.orgacs.org |

| 1,3-Cyclohexanediamine | Hydrogenation of aromatic precursors or oximation-hydrogenation of a cyclic dione | Resorcinol, m-phenylenediamine, 1,3-Cyclohexanedione | researchgate.netmdpi.com |

Relationship to Other Cyclopentane Diamine Isomers (e.g., 1,2-diamines)

A key divergence in the synthesis of these isomers lies in their common precursors. The synthesis of cyclopentane-1,3-diamine often strategically utilizes cyclopentane-1,3-dione as a key intermediate. rsc.orgresearchgate.net In contrast, historical and some modern syntheses of cyclopentane-1,2-diamine (B1201933) have employed cyclopentane-1,2-dione or precursors that can establish the adjacent amine functionalities, such as cyclopentene. researchgate.netontosight.ai

Strategic Pathways from Dione Precursors

A notable and sustainable route to cyclopentane-1,3-diamine (CPDA) begins with hemicellulosic feedstock. rsc.orgresearchgate.net This multi-step process highlights a modern approach to creating valuable chemical building blocks from renewable sources. rsc.orgresearchgate.net The core of this pathway involves the formation of cyclopentane-1,3-dione (CPDO), which is then converted to cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.net A final, mild hydrogenation of the dioxime yields the desired cyclopentane-1,3-diamine. rsc.orgresearchgate.net This method can produce diastereomerically pure cis- and trans-isomers of the diamine. rsc.org

Piancatelli rearrangement of furfuryl alcohol to yield 4-hydroxycyclopent-2-enone (4-HCP). rsc.orgresearchgate.net

Isomerization of 4-HCP into the more stable cyclopentane-1,3-dione (CPDO). rsc.orgresearchgate.net

Oximation of CPDO to form cyclopentane-1,3-dioxime (CPDX). rsc.orgresearchgate.net

Hydrogenation of CPDX to give cyclopentane-1,3-diamine (CPDA). rsc.orgresearchgate.net

In comparison, the pioneering synthesis of racemic trans-cyclopentane-1,2-diamine started from diethyl glutarate and diethyl oxalate, proceeding through the key intermediate cyclopentane-1,2-dione dioxime. researchgate.net This highlights a classical approach that relies on petrochemical feedstocks and different synthetic transformations to build the 1,2-difunctionalized cyclopentane ring. The synthesis of the 1,2-isomer has historically been challenging due to the instability of the free diamine. researchgate.netrsc.org

Finally, the resulting diamine base, whether it is the 1,3- or 1,2-isomer, can be converted to its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.

Stereochemical Considerations

The stereochemical outcomes of these syntheses are critical. For cyclopentane-1,3-diamine, two chiral centers are present, leading to three possible stereoisomers:

(1R,3R)-cyclopentane-1,3-diamine (trans)

(1S,3S)-cyclopentane-1,3-diamine (trans)

cis-cyclopentane-1,3-diamine (a meso compound)

Similarly, cyclopentane-1,2-diamine also has three stereoisomers. However, the trans-isomer possesses C2 symmetry, making its enantiomers valuable as chiral ligands in asymmetric catalysis. rsc.org The cis-isomer is a meso form. The development of stereoselective syntheses to access specific, enantiomerically pure isomers is a significant area of research for both classes of diamines. nih.gov

The table below summarizes the key differences between the synthetic approaches for cyclopentane-1,3-diamine and cyclopentane-1,2-diamine.

| Feature | Cyclopentane-1,3-diamine | Cyclopentane-1,2-diamine |

|---|---|---|

| Key Precursor | Cyclopentane-1,3-dione rsc.orgresearchgate.net | Cyclopentane-1,2-dione or Cyclopentene researchgate.netontosight.ai |

| Example Starting Material (Modern/Bio-based) | Hemicellulosic feedstock (via furfuryl alcohol) rsc.org | Not typically synthesized from bio-based diones |

| Intermediate Functional Group for Amination | Dioxime rsc.org | Dioxime researchgate.net or via aziridination/epoxidation of cyclopentene |

| Stereoisomers | One meso (cis) and one pair of enantiomers (trans) | One meso (cis) and one pair of enantiomers (trans) |

| Synthetic Challenges | Control of stereochemistry during hydrogenation | Instability of the free diamine, historically complex syntheses researchgate.netrsc.org |

Research Findings

Recent research has focused on developing greener and more efficient routes to these diamines. The bio-based synthesis of cyclopentane-1,3-diamine from hemicellulose is a prime example of this trend, offering a sustainable alternative to traditional petrochemical-based methods. rsc.org For cyclopentane-1,2-diamine, modern synthetic efforts have led to novel and more efficient approaches that have renewed interest in this historically underestimated chiral motif for a wide range of applications, including as a scaffold for chiral ligands and receptors. researchgate.netrsc.org The choice of synthetic strategy is therefore not only dependent on the desired substitution pattern (1,3- vs. 1,2-) but also on the desired stereochemistry and the increasing demand for sustainable chemical manufacturing.

The data below provides a comparative overview of the properties of the different isomers of this compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|

| cis-Cyclopentane-1,3-diamine dihydrochloride (B599025) nih.gov | C5H14Cl2N2 | 173.08 | Meso |

| trans-Cyclopentane-1,3-diamine (B1506594) dihydrochloride chemscene.com | C5H14Cl2N2 | 173.08 | Racemic (mixture of R,R and S,S) |

| (1R,3R)-Cyclopentane-1,3-diamine | C5H12N2 | 100.16 | Enantiopure (trans) |

| (1S,3S)-Cyclopentane-1,3-diamine | C5H12N2 | 100.16 | Enantiopure (trans) |

Diastereomeric Forms of this compound (cis- and trans-isomers)

This compound exists in two diastereomeric forms: cis and trans. In the cis-isomer, the two amino groups are situated on the same face of the cyclopentane ring, whereas in the trans-isomer, they are on opposite faces. Each of these diastereomers is a racemic mixture of two enantiomers. The cis-isomer comprises the (1R,3S) and (1S,3R) enantiomers, while the trans-isomer consists of the (1R,3R) and (1S,3S) enantiomers. The distinct spatial arrangement of the amino functionalities in these isomers results in different molecular symmetries and physical properties, which in turn dictates their reactivity and interaction with other chiral molecules.

| Isomer | Enantiomers | Relative Position of Amino Groups |

| cis-Cyclopentane-1,3-diamine | (1R,3S) and (1S,3R) | Same side of the ring |

| trans-Cyclopentane-1,3-diamine | (1R,3R) and (1S,3S) | Opposite sides of the ring |

Chiral Resolution Techniques for Enantiomeric Purity

For applications in asymmetric synthesis and the development of pharmaceuticals, obtaining enantiomerically pure forms of cyclopentane-1,3-diamine is often a prerequisite. Various techniques are employed to resolve the racemic mixtures of its diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of a racemic compound, leading to different elution times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the resolution of a variety of chiral compounds, including diamines. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been shown to be effective in separating enantiomers of various compounds. The separation is based on the formation of transient diastereomeric complexes between the CSP and the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipolethe interactions, and steric repulsion.

Asymmetric synthesis offers a direct pathway to enantiomerically pure compounds through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations, including alkylations and aldol (B89426) reactions. In the synthesis of chiral cyclopentane derivatives, an Evans auxiliary can be attached to a suitable precursor to direct the formation of new stereocenters with high diastereoselectivity. After the desired stereochemistry has been established, the auxiliary can be cleaved to furnish the enantiomerically enriched product.

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. For a racemic amine like cyclopentane-1,3-diamine, a chiral acid such as tartaric acid can be employed. The reaction of the racemic diamine with an enantiomerically pure chiral acid results in the formation of a pair of diastereomeric salts. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, enabling its isolation. The resolved amine can then be liberated from the salt by treatment with a base. This technique can be highly efficient, particularly when the undesired diastereomer in solution can be epimerized to the desired diastereomer, a process known as crystallization-induced diastereomer transformation.

Enzymatic resolution provides a highly selective and environmentally friendly method for the separation of enantiomers. Enzymes, being chiral macromolecules, can catalyze reactions on one enantiomer of a racemic substrate at a significantly higher rate than the other. Lipases are a class of enzymes commonly used for the kinetic resolution of racemic amines. The process typically involves the enantioselective acylation of the diamine. For example, Lipase B from Candida antarctica has been shown to be an excellent catalyst for the enantioselective acetylation of various diamines. One enantiomer is acylated by the enzyme, while the other remains unreacted. The resulting acylated product and the unreacted amine can then be separated by conventional methods.

Strategies for High Diastereoselectivity in Derivative Synthesis

Achieving high diastereoselectivity is a key challenge in the synthesis of substituted cyclopentane derivatives. The stereochemical outcome of a reaction can be influenced by a variety of factors, including the choice of substrates, reagents, catalysts, and reaction conditions. For instance, the synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives has been achieved with high diastereoselectivity through an organophotoredox-catalyzed [3 + 2] cycloaddition. Similarly, the reduction of a cyclopentenone derivative with DIBAL-H has been reported to proceed with high diastereoselectivity. The inherent stereochemistry of the cyclopentane-1,3-diamine starting material will also play a crucial role in directing the stereochemistry of subsequent transformations, as the existing stereocenters can influence the facial selectivity of reagent approach. A novel route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has also been established.

| Method | Principle | Key Reagents/Components |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Cellulose-based columns |

| Asymmetric Synthesis | Use of a chiral auxiliary to direct stereochemistry | Evans oxazolidinones |

| Crystallization-Induced Resolution | Formation and separation of diastereomeric salts | Tartaric acid |

| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipases |

Catalytic System Influence on Stereochemical Outcome

The stereochemical outcome of the synthesis of cyclopentane-1,3-diamine precursors is highly dependent on the chosen catalytic system. In the hydrogenation of bio-based platform molecules like 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione to their corresponding 1,3-diols, a pre-activated Knölker-type iron catalyst has been utilized. researchgate.net A key finding is that the choice of substituents on the catalyst's ligand can substantially influence the cis-trans ratio of the resulting diol products. researchgate.net This demonstrates the tunability of the stereochemical outcome by modifying the chiral environment of the catalyst.

A multi-step synthesis route starting from furfuryl alcohol involves the isomerization of 4-hydroxycyclopent-2-enone into cyclopentane-1,3-dione using a Ru Shvo catalyst, followed by conversion to cyclopentane-1,3-dioxime. rsc.org The final step, a mild oxime hydrogenation over a Rhodium-on-carbon (Rh/C) catalyst, yields the desired cyclopentane-1,3-diamine. rsc.org The conditions of this hydrogenation are crucial for preserving the stereochemistry established in earlier steps.

| Catalyst System | Precursor | Product | Stereochemical Control |

| Knölker-type iron catalyst | 4-hydroxycyclopent-2-enone | Cyclopentane-1,3-diol | Ligand substituents affect cis-trans ratio researchgate.net |

| Ru Shvo catalyst | 4-hydroxycyclopent-2-enone | Cyclopentane-1,3-dione | Isomerization step rsc.org |

| Rh/C | Cyclopentane-1,3-dioxime | Cyclopentane-1,3-diamine | Mild oxime hydrogenation rsc.org |

Role of Substituent Effects on Selectivity

Substituent effects play a crucial role in directing the stereoselectivity of reactions to form functionalized cyclopentane rings. In the rhodium-catalyzed synthesis of complex cyclopentanes, increasing the steric bulk of substituents on the reacting allyl alcohol can enhance the diastereoselectivity of the key rsc.orgresearchgate.net-sigmatropic rearrangement step. nih.gov For instance, replacing a methyl group at the C(3) position of the alcohol with a bulkier isopropyl moiety leads to a modest improvement in enantioselectivity. nih.gov

This principle extends to the application of chiral diamines as ligands. In the synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid, it was confirmed that the substituents on the two amino groups could control the enantioselectivity of the product in a subsequent Cu-catalyzed asymmetric Henry reaction. nih.gov This highlights how modifying the steric and electronic properties of substituents on the diamine scaffold can fine-tune its stereochemical influence when it acts as a chiral ligand. nih.gov

Mechanistic Insights into Stereocontrol

Mechanistic studies provide a deeper understanding of how stereocontrol is achieved. In the domino sequence for synthesizing cyclopentanes initiated by a rhodium carbene, the diastereoselectivity is largely driven by the minimization of allylic 1,3-strain (A(1,3)-strain) in the transition states. nih.gov The reaction proceeds through key rearrangements, including an oxy-Cope rearrangement, where the molecule adopts a chair-like transition state. nih.gov In this conformation, the bulkiest substituents preferentially occupy equatorial positions to minimize steric interactions. nih.gov The competition between different chair-like transition states determines the enantiomeric excess of the final product; a strong preference for one transition state over its enantiomeric counterpart leads to high enantioselectivity. nih.gov The observed 82% enantiomeric excess in one such cyclopentane synthesis corresponds to a roughly ten-to-one preference for the favored transition state pathway. nih.gov

Impact of Stereoisomerism on Research Applications

The distinct three-dimensional structures of cis- and trans-cyclopentane-1,3-diamine and its derivatives have a profound impact on their use in material science and asymmetric catalysis.

Effects of cis-trans Ratio on Material Properties

The stereochemistry of cycloaliphatic monomers is a critical factor in determining the properties of the resulting polymers. Generally, the trans isomer of a racemic cycloaliphatic monomer imparts higher rigidity to the polymer backbone, leading to an increased glass transition temperature (Tg). nih.gov The higher symmetry of the trans isomer also promotes more efficient crystal packing, favoring higher crystallinity compared to the cis isomer. nih.gov

This effect has been studied in polyesters based on the precursor 1,3-cyclopentanediol (CPdiol). nih.gov Research on the thermal stability of these polymers revealed significant differences between isomers. Polymers with predominantly trans-CPdiol end-groups undergo thermal dehydration at temperatures of 200 °C and higher. nih.gov In contrast, polymers with cis-CPdiol end-groups are less thermally stable, undergoing degradative ester bond cleavage at a lower temperature of 180 °C. nih.gov This difference in stability is attributed to the preferred conformations of the isomers; the cis-isomer's hydroxyl groups can adopt axial positions that facilitate intramolecular interactions leading to different degradation pathways. nih.gov

| Isomer | Effect on Polymer Properties | Thermal Stability / Degradation Pathway |

| trans | Higher rigidity, higher crystallinity, higher Tg nih.gov | Good thermal stability up to 200 °C; undergoes thermal dehydration at higher temperatures nih.gov |

| cis | Lower rigidity, lower crystallinity | Less stable; undergoes degradative ester bond cleavage at 180 °C nih.gov |

Stereospecificity in Ligand Design for Asymmetric Catalysis

Chiral diamines are foundational building blocks for synthesizing ligands used in asymmetric catalysis. myuchem.com The specific stereoisomer of the diamine is crucial for creating a well-defined chiral pocket around the metal center, which in turn dictates the stereochemical outcome of the catalyzed reaction.

While direct examples for cyclopentane-1,3-diamine are specialized, the principle is well-demonstrated by the closely related chiral 1,3-diamines derived from a cyclohexane core. These diamines have been successfully used as ligands in the copper-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane. nih.gov The reaction affords β-nitroalcohols in excellent yields and high enantioselectivities. nih.gov The precise stereochemistry of the diamine ligand, including the configuration of its stereocenters and the nature of the substituents on the nitrogen atoms, is directly responsible for inducing the high degree of enantiomeric excess in the product. nih.gov This underscores the importance of stereospecificity: a specific stereoisomer of the ligand is required to achieve a desired stereochemical result in the product.

| Ligand Type | Catalyzed Reaction | Role of Stereospecificity | Outcome |

| Chiral 1,3-Diamine-Copper Complex | Asymmetric Henry Reaction | The specific stereochemistry of the diamine ligand creates a chiral environment that favors one enantiomeric pathway. nih.gov | High yields and excellent enantioselectivities (up to 98% yield, 91% enantiomeric excess) nih.gov |

This compound as a Ligand Precursor

This compound is the stable salt form of the free diamine. The free base, which is necessary for ligand synthesis, can be readily obtained by neutralization. The diamine itself can be synthesized through a green route starting from hemicellulosic feedstock. This multi-step process involves the conversion of furfuryl alcohol to cyclopentane-1,3-dione, followed by oximation and subsequent hydrogenation to yield the final diamine product. rsc.org This bio-based approach provides access to both cis- and trans-isomers of CPDA, which are crucial for developing stereochemically distinct ligands. rsc.org

The presence of two primary amine groups allows for the straightforward derivatization of cyclopentane-1,3-diamine into a wide array of chiral ligands. Vicinal and 1,3-diamines are important structural motifs in molecules used for asymmetric catalysis. nih.gov While specific research on ligands derived from cyclopentane-1,3-diamine is not extensively documented, established synthetic methodologies for other diamines are directly applicable.

Common strategies to form more complex ligands from a diamine backbone include:

Schiff Base Condensation: Reaction with chiral aldehydes or ketones results in the formation of chiral Schiff base (or imine) ligands. These ligands are particularly useful in coordination chemistry due to their ease of synthesis and electronic tunability.

N-Alkylation and N-Arylation: Introducing chiral substituents onto the nitrogen atoms via reaction with alkyl or aryl halides can create sterically demanding and electronically modified ligands.

Acylation: Reaction with acyl chlorides or anhydrides can produce diamide (B1670390) ligands. These ligands can be designed to incorporate additional donor atoms or chiral moieties.

The choice of the cis- or trans-isomer of cyclopentane-1,3-diamine is a critical first step in the synthesis, as the spatial orientation of the amine groups is locked by the cyclopentane ring, directly influencing the geometry and chirality of the resulting ligand and its subsequent metal complexes.

The design of effective chelating ligands is fundamental to controlling the reactivity and selectivity of metal-based catalysts. utexas.edu Several key principles guide the design of ligands using a diamine scaffold like cyclopentane-1,3-diamine.

Chelate Effect: Diamines act as bidentate ligands, binding to a metal center through both nitrogen atoms to form a stable chelate ring. libretexts.org This is entropically more favorable than the coordination of two separate monodentate amine ligands. For a 1,3-diamine, a stable six-membered chelate ring is formed.

Backbone Rigidity: The cyclopentane ring provides a conformationally restricted backbone. This rigidity helps to minimize conformational ambiguity in the metal complex, which can lead to higher enantioselectivity in catalytic reactions.

Stereochemistry: The use of enantiomerically pure cis- or trans-cyclopentane-1,3-diamine allows for the creation of a well-defined chiral environment around the metal center.

The cis-isomer will hold the two nitrogen donor atoms on the same side of the cyclopentane ring, resulting in a specific bite angle and coordination geometry.

The trans-isomer places the nitrogen atoms on opposite sides, which can be used to create larger, more complex ligand architectures or to bridge multiple metal centers.

Steric and Electronic Tuning: The properties of the ligand can be fine-tuned by adding substituents to the diamine backbone. Bulky groups can be used to create a chiral pocket around the metal's active site, influencing substrate approach. Electron-withdrawing or -donating groups can modify the electronic properties of the metal center, affecting its catalytic activity.

Applications in Asymmetric Catalysis

Cyclopentane-1,3-diamine and its derivatives have emerged as valuable scaffolds for the development of chiral ligands and organocatalysts for asymmetric catalysis. The rigid cyclopentane backbone provides a well-defined stereochemical environment, while the two amino groups offer versatile points for modification and coordination to metal centers or interaction with substrates.

Enantioselective Transformations Mediated by Cyclopentane-1,3-diamine-Derived Catalysts

Catalysts derived from 1,3-diamines have been successfully employed in a variety of enantioselective transformations. The defined spatial relationship between the two amine groups in the 1,3-disubstituted cyclopentane ring is crucial for inducing high stereoselectivity. These catalysts operate by forming transient chiral intermediates with the substrates, thereby directing the approach of the reagent to one specific face of the molecule.

One notable application is in asymmetric Mannich reactions of ketones. Catalysts where primary and tertiary amine groups are in a 1,3-relationship have been designed and synthesized. nii.ac.jp In these systems, the primary amine typically forms an enamine intermediate with the ketone, while the protonated tertiary amine can interact with the electrophile, cooperatively catalyzing the reaction with high enantioselectivity under mild conditions. nii.ac.jp The 1,3-disposition of the amine groups provides a distinct pocket that can accommodate various ketones and effectively control the stereochemical outcome. nii.ac.jp

| Transformation | Catalyst Type | Substrates | Enantioselectivity (ee) |

| Asymmetric Mannich Reaction | 1,3-Diamine Derivative | Ketones, Imines | High |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylid | Alkenes, Imines | High diastereoselectivity |

| Asymmetric Desymmetrization | Organocatalyst | Cyclopentene-1,3-diones | Good to high |

Organocatalysis with Modified Cyclopentane-1,3-diamine Systems (e.g., thiourea (B124793) catalysts)

The modification of cyclopentane-1,3-diamine to incorporate other functional groups has led to the development of powerful bifunctional organocatalysts. A prominent example is the integration of a thiourea moiety. researchgate.netrsc.org Chiral thiourea organocatalysts derived from diamines are highly effective in promoting a wide range of asymmetric reactions. mdpi.com

The catalytic power of these systems stems from their ability to activate both the nucleophile and the electrophile simultaneously through non-covalent interactions. The thiourea group, with its two acidic N-H protons, acts as a hydrogen-bond donor to activate the electrophile (e.g., a nitroolefin or an imine). researchgate.netrsc.org Concurrently, the basic amine group from the diamine backbone activates the nucleophile (e.g., a 1,3-dicarbonyl compound) by forming a hydrogen bond or through deprotonation. researchgate.net This dual activation within a single chiral molecule brings the reactants into close proximity in a highly organized, chiral transition state, leading to excellent enantioselectivity. Camphor-derived 1,3-diamine thiourea catalysts have shown high efficiency in the conjugate addition of dicarbonyl compounds to trans-β-nitrostyrene. mdpi.com

| Catalyst Scaffold | Reaction Type | Nucleophile | Electrophile | Enantioselectivity (er) |

| Camphor-derived endo-1,3-diamine | Michael Addition | Acetylacetone | trans-β-nitrostyrene | 91.5:8.5 |

| Cyclohexane-1,2-diamine | Michael Addition | 1,3-Dicarbonyls | Nitroolefins | Moderate to high |

| Cinchona Alkaloid | aza-Henry Reaction | Nitroalkanes | N-Boc Imines | High |

Metal-Catalyzed Asymmetric Reactions (e.g., hydrogenation, cycloaddition)

Chiral ligands based on cyclopentane-1,3-diamine are highly effective in transition metal-catalyzed asymmetric reactions. The diamine can coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govresearchgate.net

Asymmetric Hydrogenation: In asymmetric hydrogenation, chiral diamine ligands, often N-monosulfonylated, are used in combination with metals like Ruthenium to create highly effective catalysts for the reduction of prochiral ketones and olefins. nih.govnih.gov The catalyst differentiates between the two prochiral faces of the substrate's double bond, leading to the preferential formation of one enantiomer of the product. nih.gov The mechanism often involves the cooperative action of the metal center and the N-H group of the diamine ligand, which can participate in the hydrogen transfer step. researchgate.net

Asymmetric Cycloaddition: Cyclopentane-1,3-diamine derivatives can also be used to construct ligands for asymmetric cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. nih.govresearchgate.net These reactions are powerful tools for constructing complex, stereochemically rich cyclic molecules. The chiral metal complex templates the cycloaddition, controlling both the diastereo- and enantioselectivity of the product. nih.govmdpi.com

| Reaction Type | Metal | Ligand Type | Substrate | Product | Stereoselectivity |

| Asymmetric Hydrogenation | Ruthenium(II) | N-monosulfonylated diamine | Quinolines | 1,2,3,4-Tetrahydroquinolines | Good to excellent ee |

| Asymmetric Hydrogenation | Iridium | P,N,N-type ligand | Ketones | Chiral Alcohols | >99% ee |

| 1,3-Dipolar Cycloaddition | Silver(I) | Chiral Phosphine | Azomethine ylides | Fused Pyrrolidines | Excellent stereoselectivity |

Kinetic Resolution Reactions Utilizing Cyclopentane-1,3-diamine-based Catalysts

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. When this process is combined with in situ racemization of the slower-reacting enantiomer, it becomes a dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.orgprinceton.edu

Catalysts derived from chiral diamines, including cyclopentane-based structures, are well-suited for DKR processes. nih.gov For instance, lipase-catalyzed enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines has been shown to proceed via a DKR pathway. acs.orgnih.gov In these systems, a racemization catalyst (often a metal complex) continuously interconverts the enantiomers of the starting material, while an enzyme or another chiral catalyst selectively reacts with only one of them. wikipedia.org The efficiency of a DKR process depends on the careful tuning of both the resolution and the racemization steps. princeton.edu While specific examples focusing solely on cyclopentane-1,3-diamine are less common in the literature than for its 1,2-isomer, the principles demonstrated with other chiral diamines underscore the potential of 1,3-diamine-based catalysts in this powerful synthetic strategy. mdpi.com

| Resolution Type | Catalyst System | Substrate | Outcome |

| Dynamic Kinetic Resolution | Lipase B from Candida antarctica | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines | Enantioselective acetylation |

| Dynamic Kinetic Resolution | Ruthenium complex + Lipase | Secondary Alcohols | >99% ee of acetylated product |

| Kinetic Resolution | Ag(I) complex | Racemic cyclopentene-1,3-diones | High resolution efficiency |

Development of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in determining the topology, porosity, and ultimately the function of the resulting framework.

The use of cyclopentane-1,3-diamine as a primary or secondary building block in MOF synthesis offers intriguing possibilities. Its two amine groups can coordinate to metal centers, potentially forming robust, multidimensional networks. nih.gov Furthermore, the uncoordinated N-H groups can project into the pores of the framework, providing sites for hydrogen bonding that can enhance substrate binding and recognition, or even serve as catalytic centers for post-synthetic modification. rsc.orgrsc.org The inherent chirality of cyclopentane-1,3-diamine could also be exploited to construct chiral MOFs for applications in enantioselective separations and catalysis.

Design and Synthesis of Extended Structures Incorporating Diamine Units

The rigid, cyclic nature of the cyclopentane-1,3-diamine (CPDA) backbone makes it an attractive component in the design of monomers for polymerization. The spatial orientation of the amino groups dictates the directionality of polymer chain growth, influencing the final architecture of the macromolecule. A notable application of both cis- and trans-CPDA is in the synthesis of novel bifunctional diol monomers for polyurethanes. rsc.org

A bio-based synthetic route has been established to produce diastereomerically pure cis- and trans-isomers of CPDA from hemicellulosic feedstock. rsc.org This process involves several steps, including the Piancatelli rearrangement of furfuryl alcohol, isomerization to cyclopentane-1,3-dione, conversion to the corresponding dioxime, and subsequent hydrogenation to yield the diamine. rsc.org

These separated cis- and trans-CPDA isomers can then be reacted with other bio-based molecules to create extended structures. For instance, reaction with γ-valerolactone (GVL) introduces internal amide and hydroxyl groups, resulting in bifunctional diol monomers. rsc.org Similarly, reaction with 5-(hydroxymethyl)furfural (HMF) can be employed to synthesize monomers with internal imine and hydroxyl functionalities. rsc.org The resulting diol monomers, particularly those derived from GVL, have been successfully utilized in the synthesis of polyurethanes. rsc.org

The design of these monomers leverages the reactivity of the primary amine groups of CPDA to form stable amide or imine linkages, while the introduced hydroxyl groups provide the necessary functionality for subsequent polycondensation reactions. This strategy allows for the incorporation of the rigid cyclopentane unit into the polymer backbone, which can influence the material's thermal and mechanical properties.

| Reactant 1 | Reactant 2 | Resulting Monomer Type | Application | Reference |

| cis-Cyclopentane-1,3-diamine | γ-Valerolactone | Bifunctional diol with internal amide groups | Polyurethane synthesis | rsc.org |

| trans-Cyclopentane-1,3-diamine | γ-Valerolactone | Bifunctional diol with internal amide groups | Polyurethane synthesis | rsc.org |

| cis-Cyclopentane-1,3-diamine | 5-(Hydroxymethyl)furfural | Bifunctional diol with internal imine groups | Monomer synthesis | rsc.org |

| trans-Cyclopentane-1,3-diamine | 5-(Hydroxymethyl)furfural | Bifunctional diol with internal imine groups | Monomer synthesis | rsc.org |

Influence of Ligand Stereochemistry on Polymer Architecture and Properties

The stereochemistry of diamine ligands is a critical factor in determining the final properties of polymers. While direct comparative studies on the influence of cis- versus trans-cyclopentane-1,3-diamine on polymer architecture are not extensively documented in the literature, principles can be drawn from analogous systems, such as those involving diaminocyclohexane isomers. researchgate.netresearchgate.net

The spatial arrangement of the amino groups in cis- and trans-isomers leads to different geometric constraints during polymerization. The cis-isomer, with both amino groups on the same face of the cyclopentane ring, is expected to introduce a more pronounced kink or bend in the polymer chain. In contrast, the trans-isomer, with amino groups on opposite faces, would likely lead to a more linear and extended polymer chain. researchgate.netresearchgate.netbham.ac.uk

This difference in chain conformation has significant implications for the packing of polymer chains in the solid state. Polymers derived from trans-isomers, due to their more regular and linear structure, tend to exhibit a higher degree of crystallinity and closer chain packing. researchgate.netresearchgate.net This can lead to materials with higher melting temperatures, increased thermal stability, and enhanced mechanical properties such as tensile strength and modulus. bham.ac.ukdntb.gov.ua

Conversely, the irregular, bent structure of polymers synthesized from cis-isomers disrupts efficient chain packing, resulting in more amorphous materials. researchgate.net This generally translates to lower glass transition temperatures, increased solubility in organic solvents, and greater optical transparency, as the less dense packing reduces intermolecular interactions and light scattering. researchgate.net

In the context of polyimides derived from isomeric diaminocyclohexanes, a clear trend was observed where the glass transition temperature decreased in the order of trans, cis, and a trans-cis mixture, which is attributed to the decreasing degree of close chain packing. researchgate.net It is reasonable to infer that a similar structure-property relationship would exist for polymers, including polyurethanes and polyamides, incorporating the stereoisomers of cyclopentane-1,3-diamine. The choice of the cis- or trans-isomer thus provides a powerful tool to tune the properties of the resulting polymer to suit specific applications, be it high-strength, thermally stable materials or more soluble and processable polymers. researchgate.netbham.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules in solution. For Cyclopentane-1,3-diamine hydrochloride, NMR studies would be critical in confirming the molecular structure and differentiating between its cis and trans isomers.

¹H and ¹³C NMR for Structural Confirmation and Isomer Differentiation

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct patterns for the cis and trans isomers due to their different symmetry elements.

The cis-isomer , possessing a plane of symmetry, would exhibit a simpler NMR spectrum. We would anticipate three unique carbon signals in the ¹³C NMR spectrum, corresponding to the two methine carbons (C1, C3), the methylene (B1212753) carbon between them (C2), and the two equivalent methylene carbons (C4, C5). Similarly, the ¹H NMR spectrum would display fewer signals than the trans-isomer.

In contrast, the trans-isomer is chiral and lacks a plane of symmetry, leading to a more complex NMR spectrum where all five carbon atoms are chemically non-equivalent. This would result in five distinct signals in the ¹³C NMR spectrum. The proton spectrum would also be more complex, with distinct resonances for most, if not all, protons.

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the adjacent ammonium (B1175870) groups. The methine carbons (C1 and C3) directly attached to the nitrogen atoms would be the most deshielded, appearing at the highest chemical shift (downfield) in the ¹³C NMR spectrum. The protons attached to these carbons would similarly be shifted downfield.

To illustrate the expected differences, a hypothetical data table is presented below, based on typical chemical shift values for similar cyclopentane (B165970) derivatives.

| Isomer | Carbon | Hypothetical ¹³C Chemical Shift (ppm) | Proton | Hypothetical ¹H Chemical Shift (ppm) |

| cis | C1, C3 | 55-60 | H1, H3 | 3.0-3.5 |

| C2 | 35-40 | H2 | 1.8-2.2 | |

| C4, C5 | 25-30 | H4, H5 | 1.5-1.9 | |

| trans | C1 | 54-59 | H1 | 2.9-3.4 |

| C3 | 53-58 | H3 | 2.8-3.3 | |

| C2 | 34-39 | H2 | 1.7-2.1 | |

| C4 | 24-29 | H4 | 1.4-1.8 | |

| C5 | 23-28 | H5 | 1.3-1.7 |

This table presents hypothetical data for illustrative purposes.

Analysis of Diastereotopic Protons and Ring Geometry

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. This conformational flexibility has a significant impact on the NMR spectrum, particularly on the coupling constants between protons.

In both the cis and trans isomers, the methylene protons on the cyclopentane ring are diastereotopic. This means that the two protons attached to the same carbon atom are in different chemical environments and are therefore non-equivalent. As a result, they will have different chemical shifts and will couple to each other, typically giving rise to complex splitting patterns (geminal coupling). They will also exhibit different coupling constants to adjacent protons (vicinal coupling).

The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of these coupling constants can provide valuable information about the preferred conformation of the cyclopentane ring in solution. For instance, the coupling constants between the methine protons (H1 and H3) and the adjacent methylene protons would differ significantly between the cis and trans isomers and would be sensitive to the ring's pucker.

Advanced NMR Techniques for Conformational Analysis

To unambiguously assign all the proton and carbon signals and to gain deeper insight into the conformational dynamics, advanced NMR techniques would be employed.

Variable Temperature (VT) NMR: Since the cyclopentane ring is conformationally mobile, the observed NMR spectrum at room temperature is an average of the spectra of the different conformers. By recording NMR spectra at different temperatures, it may be possible to study this dynamic process. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers. This would provide valuable information about the energy barriers between the different conformations.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structures

Single-Crystal X-ray Diffraction for Defining Absolute Configuration

Single-crystal X-ray diffraction is the most powerful method for determining the absolute configuration of chiral molecules. researchgate.netkoreascience.krresearchgate.net The trans-isomer of Cyclopentane-1,3-diamine is chiral and exists as a pair of enantiomers. If an enantiomerically pure sample of the hydrochloride salt can be crystallized, X-ray diffraction analysis can be used to determine its absolute stereochemistry (i.e., whether it is the (1R,3R) or (1S,3S) enantiomer). This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the unambiguous assignment of the absolute configuration.

Analysis of Packing Arrangements and Supramolecular Interactions

The crystal structure of an amine hydrochloride is typically dominated by a network of hydrogen bonds. In the case of Cyclopentane-1,3-diamine dihydrochloride (B599025), the protonated amino groups (NH₃⁺) are excellent hydrogen bond donors, while the chloride ions (Cl⁻) are excellent hydrogen bond acceptors.

Based on the crystal structures of similar simple diamine dihydrochlorides, such as ethylenediamine (B42938) dihydrochloride, it is expected that the crystal packing of Cyclopentane-1,3-diamine dihydrochloride would be characterized by an extensive three-dimensional network of N-H···Cl hydrogen bonds . Each ammonium group can donate three hydrogen bonds, and each chloride ion can accept multiple hydrogen bonds, leading to a highly stable and well-ordered crystal lattice.

The specific arrangement of the molecules in the crystal will depend on the stereochemistry (cis or trans) and the need to optimize the hydrogen bonding network and minimize steric repulsions. The analysis of these packing arrangements provides insight into the supramolecular chemistry of the compound and can help to explain its physical properties, such as melting point and solubility.

As an illustrative example, the crystallographic data for ethylenediamine dihydrochloride is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.44 |

| b (Å) | 6.88 |

| c (Å) | 9.97 |

| β (°) | 92 |

| Hydrogen Bonds | N-H···Cl (3.14, 3.16, 3.22 Å) |

Data for ethylenediamine dihydrochloride, presented as an analogous structure.

Polymorphism Studies in Solid-State Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for hydrochloride salts. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the phenomenon is common in related structures like other diamine hydrochlorides and organic salts. researchgate.netsoton.ac.uk For instance, the compound 2,2-dimethylpropane-1,3-diaminium dichloride has been shown to exist in at least two polymorphic forms, highlighting the structural versatility of similar diamine salts. researchgate.net

The crystal packing in such salts is heavily influenced by a network of hydrogen bonds, particularly involving the protonated amine groups and the chloride counter-ions. researchgate.netcambridge.org Variations in these hydrogen-bonding motifs can lead to different crystal lattices with distinct physical properties. In the solid state of this compound, the organic cation and the chloride anions can arrange into different packing schemes, potentially stabilized by N–H⋯Cl hydrogen bonds. researchgate.netnih.gov The conformational flexibility of the cyclopentane ring could further contribute to the formation of different polymorphic structures. Investigating polymorphism would typically involve techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state vibrational spectroscopy to identify and characterize these different solid-state forms. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of molecules like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, making it an ideal tool for confirming the elemental composition of a compound. measurlabs.com For Cyclopentane-1,3-diamine dihydrochloride, the molecular formula is C₅H₁₄Cl₂N₂. chemscene.comnih.gov HRMS can validate this formula by measuring the monoisotopic mass with exceptional precision, typically to within a few parts per million (ppm).

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be precisely calculated and compared against the experimental value obtained from HRMS. A close match between the theoretical and measured mass provides strong evidence for the assigned molecular formula. Furthermore, the presence of two chlorine atoms in the molecule produces a distinct isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. HRMS instruments can resolve these isotopic peaks, and the observed pattern serves as an additional confirmation of the number of chlorine atoms in the molecule. rsc.orgresearchgate.net

Table 1: HRMS Data for Cyclopentane-1,3-diamine dihydrochloride

| Molecular Formula | Compound State | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₅H₁₂N₂ | Free Base | 100.100048391 nih.govnih.gov |

Note: The table presents the calculated exact mass for the neutral free base and the neutral dihydrochloride compound. In a typical HRMS experiment, the observed mass would correspond to an ionized form, such as [M+H]⁺.

The fragmentation pattern observed in a mass spectrum provides valuable information about the molecule's structure. For cyclic amines, fragmentation is often initiated by an alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.comlibretexts.org

For this compound, fragmentation in the mass spectrometer would likely proceed through several key steps. An initial step could be the loss of one or both molecules of hydrogen chloride. The resulting molecular ion of the free diamine would then undergo fragmentation characteristic of cyclic amines. whitman.eduwhitman.edu This typically involves the cleavage of the β-bond to the nitrogen, leading to the opening of the cyclopentane ring. whitman.edu Subsequent fragmentation could involve the loss of alkene molecules from the ring structure. whitman.edu The presence of two nitrogen atoms in the free base results in a molecular ion with an even mass-to-charge ratio (m/z 100), which is an exception to the nitrogen rule that applies to compounds with an odd number of nitrogens. jove.com

Table 2: Plausible Mass Spectrometry Fragmentation for Cyclopentane-1,3-diamine

| Ion (m/z) | Plausible Identity | Fragmentation Pathway |

|---|---|---|

| 100 | [C₅H₁₂N₂]⁺ | Molecular ion of the free base |

| 85 | [C₄H₉N₂]⁺ | Loss of CH₃ radical |

| 71 | [C₄H₉N]⁺ or [C₃H₅N₂]⁺ | Alpha-cleavage and ring fragmentation |

| 56 | [C₃H₆N]⁺ | Ring fragmentation after alpha-cleavage |

Note: This table represents a hypothetical fragmentation pattern for the free base, which would be formed in the mass spectrometer from the hydrochloride salt.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule, providing a molecular "fingerprint" that is highly specific. whitman.edu

The vibrational spectrum of this compound is dominated by contributions from the protonated amine groups (NH₃⁺) and the cyclopentane ring. The formation of the hydrochloride salt protonates the primary amine groups, leading to characteristic absorptions that are distinct from the free amine. spectroscopyonline.comresearchgate.net

Key vibrational modes include:

N-H⁺ Stretching: Protonated primary amine salts exhibit very broad and strong absorption bands in the IR spectrum, typically spanning the 3200-2500 cm⁻¹ region. spectroscopyonline.comresearchgate.net These broad features are due to strong hydrogen bonding and can overlap with C-H stretching vibrations.

N-H⁺ Bending: Asymmetric and symmetric bending (scissoring) vibrations of the NH₃⁺ group appear in the 1625-1500 cm⁻¹ range. spectroscopyonline.com

C-H Stretching: The C-H stretching vibrations of the CH₂ groups in the cyclopentane ring typically occur in the 3000-2850 cm⁻¹ region.